molecular formula C16H15NO5S B2674177 N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide CAS No. 881777-26-0

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2674177
CAS No.: 881777-26-0
M. Wt: 333.36
InChI Key: BLUXTDYCVVXFOB-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a sulfonylacetamide group

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide” is not documented in the available resources .

Future Directions

The future directions for the study and application of “N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide” are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonyl derivatives or substituted acetamides.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-chlorobenzenesulfonyl)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-nitrobenzenesulfonyl)acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide is unique due to the presence of both the benzodioxole ring and the sulfonylacetamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-11-2-5-13(6-3-11)23(19,20)9-16(18)17-12-4-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUXTDYCVVXFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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